molecular formula C19H21FN2O3 B5571074 (2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

(2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5571074
M. Wt: 344.4 g/mol
InChI Key: RQRQLWGBNQXABM-UHFFFAOYSA-N
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Description

(2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of methoxyphenyl and fluorophenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the individual components. The process may include:

    Preparation of 2,4-dimethoxyphenyl derivatives: This can be achieved through the methylation of hydroquinone derivatives using dimethyl sulfate or methyl iodide in the presence of a base.

    Synthesis of 4-fluorophenylpiperazine: This involves the reaction of piperazine with 4-fluorobenzoyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the 2,4-dimethoxyphenyl derivative with the 4-fluorophenylpiperazine derivative using a suitable coupling agent such as carbodiimide or via a direct nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

(2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism by which (2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE exerts its effects involves its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to neurotransmitter receptors in the brain, modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-fluorophenyl)methanone: A related compound with similar structural features but lacking the piperazine ring.

    4,4’-Difluorobenzophenone: Another structurally similar compound used in the synthesis of advanced materials.

Uniqueness

(2,4-DIMETHOXYPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to the presence of both methoxy and fluorophenyl groups attached to a piperazine ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-24-16-7-8-17(18(13-16)25-2)19(23)22-11-9-21(10-12-22)15-5-3-14(20)4-6-15/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRQLWGBNQXABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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